Mimosine

Cell Cycle Synchronization DNA Replication Initiation G1 Phase Arrest

Mimosine (CAS 500-44-7) is the definitive tool for G1/S boundary synchronization—unlike Hydroxyurea or Aphidicolin, it arrests cells before replication fork establishment, enabling origin licensing and pre-RC studies. Its dual iron-chelation and deoxyhypusyl hydroxylase inhibition yields a unique apoptosis-to-necrosis switch under iron modulation, distinct from Desferrioxamine. With a defined IC50 of 120 µM against prolyl 4-hydroxylase, it reliably stabilizes HIF-1α for hypoxia research. At ≥98% purity, it delivers reproducible, publication-grade results.

Molecular Formula C8H10N2O4
Molecular Weight 198.18 g/mol
CAS No. 500-44-7
Cat. No. B1674970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMimosine
CAS500-44-7
SynonymsLeucaenine
Leucaenol
Leucenine
Leucenol
Mimosine
Molecular FormulaC8H10N2O4
Molecular Weight198.18 g/mol
Structural Identifiers
SMILESC1=CN(C=C(C1=O)O)CC(C(=O)O)N
InChIInChI=1S/C8H10N2O4/c9-5(8(13)14)3-10-2-1-6(11)7(12)4-10/h1-2,4-5,12H,3,9H2,(H,13,14)/t5-/m0/s1
InChIKeyWZNJWVWKTVETCG-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySLIGHTLY SOL IN WATER;  INSOL IN ALC, ETHER, ACETONE, BENZENE, DIOXANE, ACETIC ACID, ORDINARY ORGANIC SOLVENTS;  SOL IN DILUTED ACETONE, DILUTED ALKALI
1.31e+01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Mimosine (CAS 500-44-7) Procurement Guide: What Sets This Hydroxypyridone Iron Chelator Apart from Standard Cell Cycle Inhibitors


Mimosine (CAS 500-44-7), also known as Leucenol, is a non-protein amino acid and tyrosine analog [1] belonging to the 3-hydroxy-4-pyridone (α-hydroxypyridone) class [2]. It functions as a potent iron and zinc chelator, inhibiting ribonucleotide reductase via iron depletion, thereby arresting cell cycle progression in late G1 phase [1][3]. In addition, it acts as a prolyl 4-hydroxylase inhibitor, stabilizing hypoxia-inducible factor 1 (HIF-1) . Unlike generic cell cycle inhibitors, Mimosine‘s dual mechanism—simultaneously targeting iron-dependent enzymes and the hypusine-forming enzyme deoxyhypusyl hydroxylase—yields a distinct arrest profile before active DNA replication fork establishment [3][4]. Commercially available at ≥98% purity, it is widely employed in cell synchronization, DNA replication studies, and preclinical anticancer research .

Mimosine vs. Standard Inhibitors: Why Generic Iron Chelators or S-Phase Blockers Cannot Replicate Its Late G1 Synchronization Precision


Attempts to substitute Mimosine with standard iron chelators (e.g., Desferrioxamine/DFO) or common S-phase blockers (e.g., Hydroxyurea, Aphidicolin) frequently yield disparate experimental outcomes [1][2]. While Desferrioxamine also chelates iron and induces apoptosis, it exhibits markedly different sensitivity to exogenous iron sources (hemin and ferrous sulfate), indicating distinct cellular targets and a divergent cell death mode (apoptosis vs. necrosis) [1]. Similarly, substituting Mimosine with Aphidicolin or Hydroxyurea alters the DNA replication inhibition profile: Mimosine uniquely inhibits both initiation and elongation of replication, whereas these alternatives act solely on chain elongation or deoxyribonucleotide pool depletion [2]. Furthermore, while Deferiprone shares the α-hydroxypyridone core, its clinical use for iron overload does not confer Mimosine‘s specific dual activity of cell cycle arrest and deoxyhypusyl hydroxylase inhibition [3]. Below is the quantitative evidence justifying Mimosine’s distinct selection.

Mimosine (500-44-7) Quantitative Differentiation Evidence: Head-to-Head Performance Data vs. Closest Analogs


Mimosine Achieves Reversible Late G1 Synchronization at 0.5 mM Whereas 0.1-0.2 mM Fails to Prevent S Phase Entry

Mimosine produces a clean, reversible late G1 arrest in human somatic cells at a precise concentration threshold of 0.5 mM, a feature not observed at lower concentrations (0.1-0.2 mM) where S phase entry proceeds normally [1]. This dose-dependent arrest occurs before active DNA replication forks are established, enabling the isolation of initiation-competent nuclei for in vitro replication studies [1]. The arrest is fully reversible upon compound withdrawal, a critical advantage over irreversible DNA-damaging synchronization methods [1].

Cell Cycle Synchronization DNA Replication Initiation G1 Phase Arrest

Mimosine-Induced Apoptosis Differs Mechanistically from Desferrioxamine (DFO): Distinct Iron Sensitivity and Necrosis Shift at High Iron Concentrations

In human leukemic cells, Mimosine and Desferrioxamine (DFO), a clinical iron chelator, exhibit divergent apoptotic mechanisms [1]. Both compounds induce apoptosis that is antagonized by exogenous iron, confirming iron chelation as the initiating event [1]. However, Mimosine and DFO differ fundamentally in their sensitivity to exogenous iron sources (hemin and ferrous sulfate), suggesting distinct intracellular targets [1]. Critically, when high iron concentrations are added to Mimosine-treated cultures, cell death shifts from apoptosis to necrosis, a phenomenon not reported for DFO under identical conditions [1]. Additionally, Mimosine uniquely induces oxidative stress, whereas both compounds cause mitochondrial transmembrane potential reduction and caspase-3 activation [1].

Apoptosis Iron Chelation Leukemia Research

Mimosine Inhibits Prolyl 4-Hydroxylase with IC50 of 120 µM and Reduces Hydroxyprolyl Generation by 80-90% at 400-500 µM in Smooth Muscle Cells

Mimosine functions as a prolyl 4-hydroxylase inhibitor with well-defined potency metrics [1][2]. In a rat model, Mimosine interfered with the reconstitution of active human prolyl 4-hydroxylase, exhibiting an IC50 value of 120 µM [1][2]. In cultured rat and human vascular smooth muscle cells (SMC), Mimosine dose-dependently inhibited prolyl hydroxylase activity, reducing hydroxyprolyl generation by 80-90% at concentrations of 400-500 µM [1]. Importantly, at these concentrations, [³H]proline incorporation decreased by less than 20% in human SMC, confirming that the observed effect resulted from specific prolyl hydroxylation inhibition rather than general protein synthesis suppression [1].

Prolyl Hydroxylase Inhibition Collagen Synthesis HIF-1α Stabilization

Mimosine Inhibits Both DNA Replication Initiation and Elongation Unlike Hydroxyurea and Aphidicolin Which Act Solely on Elongation

Mimosine exhibits a dual mechanism of DNA synthesis inhibition that distinguishes it from the commonly used inhibitors Hydroxyurea and Aphidicolin [1]. In murine erythroleukemia F4N cells, Mimosine (25-400 µM) inhibited the initiation step of DNA replication more efficiently than overall DNA synthesis during the first 2 h of treatment [1]. This inhibition profile resembles that of γ-ray irradiation but contrasts sharply with Hydroxyurea and Aphidicolin, which primarily inhibit the elongation step of DNA synthesis by depleting deoxyribonucleotide pools or blocking replicative DNA polymerases, respectively [1]. Mimosine also altered deoxyribonucleotide metabolism and inhibited DNA synthesis in mitochondrial, nuclear, and SV40 genomes to a similar extent [2].

DNA Replication Replicon Initiation Replication Fork Dynamics

Mimosine (50 mg/kg i.p.) Upregulates Renal HIF-1α and Enhances Diuretic Response in Rats In Vivo

Mimosine demonstrates in vivo pharmacological activity as a prolyl hydroxylase inhibitor, leading to functional HIF-1α stabilization [1]. In Sprague-Dawley rats, intraperitoneal administration of L-mimosine at 50 mg/kg significantly upregulated HIF-1α protein expression in the kidneys [1]. This molecular effect translated into a physiological outcome: Mimosine-pretreated rats exhibited a significantly enhanced diuretic response to renal perfusion pressure elevation compared to vehicle-treated controls [1]. Western blot analysis confirmed that the increase in HIF-1α protein levels was greater in the renal medulla than in the cortex, consistent with the observed regional differences in PHD activity inhibition [1].

HIF-1α Stabilization Renal Physiology In Vivo Pharmacology

Methylated Mimosine Analog Exerts Pro-Oxidant Anticancer Activity Selectively in Melanoma Cells via ROS Production

A methylated analog of L-Mimosine demonstrates anticancer capacity through a pro-oxidant mechanism, selectively triggering high levels of reactive oxygen species (ROS) in melanoma cell lines [1]. This compound, evaluated in a series of hydroxypyridinone (HOPO) metal chelators, acts as a pro-oxidant at administered concentrations, driving melanoma cells toward apoptosis via activation of both intrinsic (caspase-9) and extrinsic (caspase-8) pathways, culminating in caspase-3/7 activation [1]. The selectivity for melanoma cells over non-melanoma and immortalized non-malignant keratinocytes underscores the structural platform‘s potential for targeted anticancer development [1].

Melanoma Reactive Oxygen Species Hydroxypyridinone Chelators

Mimosine (500-44-7) High-Value Application Scenarios: Where Its Unique Differentiation Drives Experimental Success


Late G1 Phase Cell Synchronization for DNA Replication Initiation Studies

Mimosine at precisely 0.5 mM provides a reversible late G1 arrest before active DNA replication fork establishment, enabling the isolation of initiation-competent nuclei for in vitro replication assays [1]. Unlike Hydroxyurea or Aphidicolin—which arrest cells within S phase—Mimosine synchronizes cells at the G1/S boundary, making it the preferred choice for researchers studying origin licensing, pre-replication complex assembly, and the initiation mechanisms of human DNA replication [1][2].

Iron-Dependent Apoptosis and Oxidative Stress Studies in Leukemia Models

Mimosine induces apoptosis in AML cell lines (U-937, HL-60) through iron chelation coupled with mitochondrial activation and ROS production, a dual mechanism distinct from the clinical iron chelator Desferrioxamine [1]. Its unique shift from apoptosis to necrosis under high-iron conditions provides a valuable experimental system for dissecting the interplay between iron availability, oxidative stress, and cell death modality in hematological malignancies [1].

Prolyl Hydroxylase Inhibition and HIF-1α Pathway Investigation

With a defined IC50 of 120 µM against prolyl 4-hydroxylase and high specificity for hydroxyprolyl generation over general protein synthesis, Mimosine serves as a reliable chemical probe for studying collagen biosynthesis and HIF-1α stabilization [1]. Its validated in vivo activity—upregulating renal HIF-1α and enhancing diuretic response in rats at 50 mg/kg i.p.—extends its utility to whole-animal studies of hypoxia signaling and renal physiology [2].

DNA Replication Fork Dynamics and Replicon Initiation Rate Quantification

Mimosine‘s unique capacity to inhibit both initiation and elongation of DNA replication distinguishes it from elongation-specific inhibitors like Hydroxyurea and Aphidicolin [1]. This dual action enables researchers to employ Mimosine in trioxsalen cross-linking assays to quantify replicon initiation rates and study replication fork stalling dynamics in mammalian cells [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mimosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.